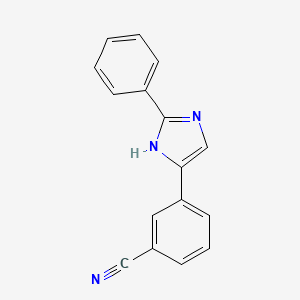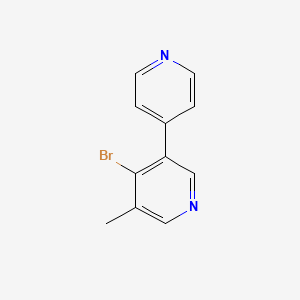
4-Bromo-3-methyl-5-pyridin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-5-pyridin-4-ylpyridine is a heterocyclic aromatic compound that contains both bromine and methyl substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine typically involves the bromination of 3-methyl-5-pyridin-4-ylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methyl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methyl-5-pyridin-4-ylpyridine, 4-thio-3-methyl-5-pyridin-4-ylpyridine, and 4-alkoxy-3-methyl-5-pyridin-4-ylpyridine.
Oxidation Reactions: Products include 4-bromo-3-carboxy-5-pyridin-4-ylpyridine and 4-bromo-3-formyl-5-pyridin-4-ylpyridine.
Reduction Reactions: Products include 4-bromo-3-methyl-5-piperidin-4-ylpyridine.
Aplicaciones Científicas De Investigación
4-Bromo-3-methyl-5-pyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with the methyl group at the 2-position.
3-Bromo-5-methylpyridine: Similar structure but with the bromine and methyl groups at different positions.
4-Chloro-3-methyl-5-pyridin-4-ylpyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-methyl-5-pyridin-4-ylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This unique arrangement can result in distinct chemical and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H9BrN2 |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-14-7-10(11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 |
Clave InChI |
MMQLZKINCRRXSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1Br)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
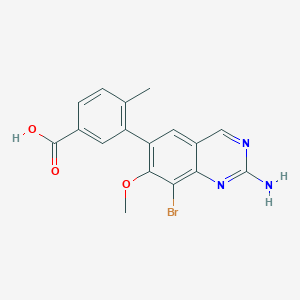
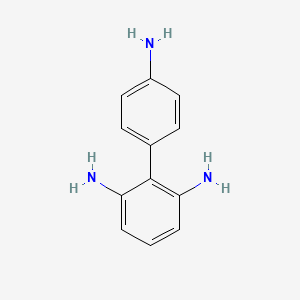
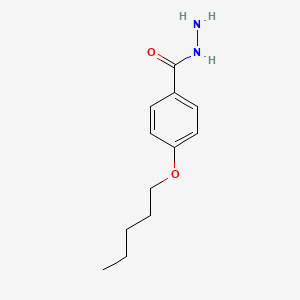
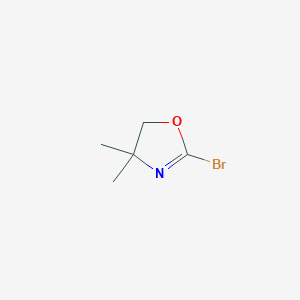
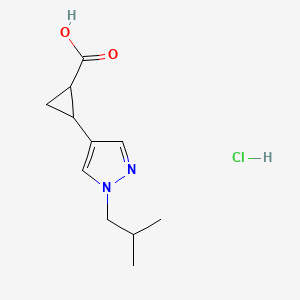
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
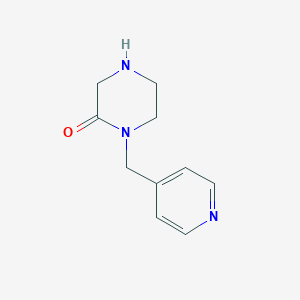
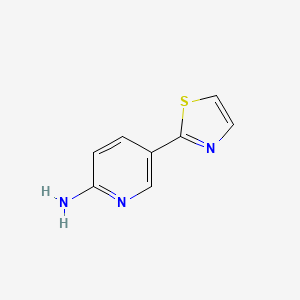
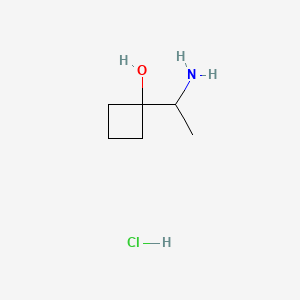
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)


